molecular formula C₁₅H₁₈ClNO₂ B1145474 Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate CAS No. 50537-11-6

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate

Cat. No.: B1145474
CAS No.: 50537-11-6
M. Wt: 279.76
InChI Key:
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Description

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate is an organic compound that belongs to the class of esters. This compound features a complex structure with a chloro-substituted phenyl ring and a pyrrole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the pyrrole moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate
  • Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
  • Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)hexanoate

Uniqueness

Ethyl 2-(3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate is unique due to its specific ester group and the position of the chloro and pyrrole substituents on the phenyl ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-3-19-15(18)11(2)12-6-7-14(13(16)10-12)17-8-4-5-9-17/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDOKOKJHREEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)N2CC=CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158288
Record name Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50537-11-6
Record name Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50537-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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